![molecular formula C13H20OSi B14567771 Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane CAS No. 61668-39-1](/img/structure/B14567771.png)
Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylbutenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane typically involves the reaction of a phenylbutenyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mechanism of Action
The mechanism by which Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group, facilitating the formation of new chemical bonds. Additionally, the phenylbutenyl moiety can engage in π-π interactions and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilylacetylene
- Trimethylsilylphenylacetylene
- Trimethylsilylpropene
Uniqueness
Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane is unique due to its specific structural features, which combine the reactivity of the trimethylsilyl group with the stability and electronic properties of the phenylbutenyl moiety. This combination allows for versatile applications in both synthetic chemistry and materials science .
Properties
CAS No. |
61668-39-1 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
trimethyl(2-phenylbut-1-enoxy)silane |
InChI |
InChI=1S/C13H20OSi/c1-5-12(11-14-15(2,3)4)13-9-7-6-8-10-13/h6-11H,5H2,1-4H3 |
InChI Key |
NRVVUAYOLJPDFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[7-(4-Butyloctyl)-9H-fluoren-2-YL]octan-1-one](/img/structure/B14567700.png)
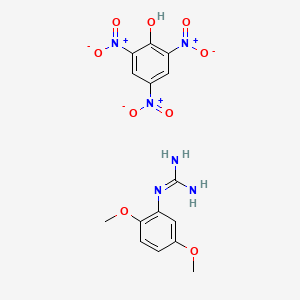
![4-Chloro-N-[2-(cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14567710.png)
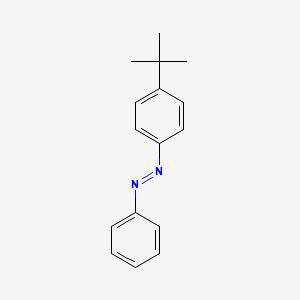
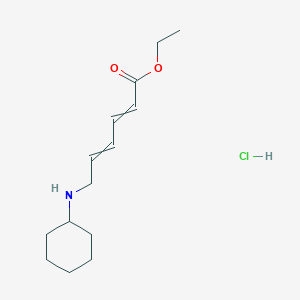
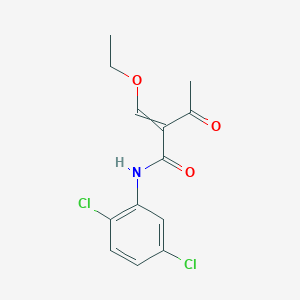
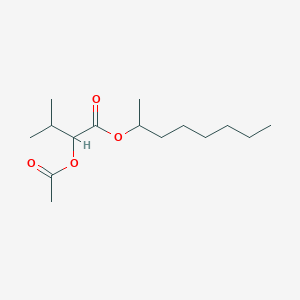

![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
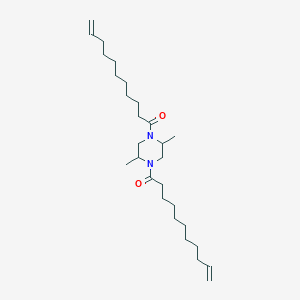
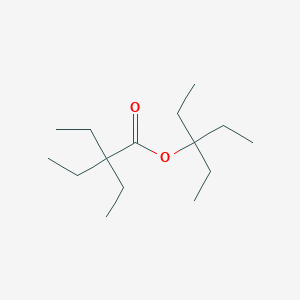
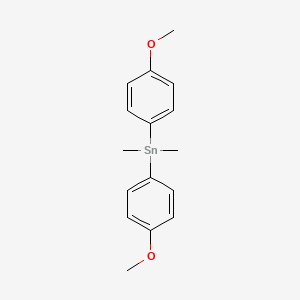
![6-(5-Amino-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-2(3H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14567747.png)
![Dimethyl 7-oxabicyclo[4.1.0]hept-4-ene-1,4-dicarboxylate](/img/structure/B14567764.png)
